molecular formula C6H10N4OS B596683 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide CAS No. 1211773-00-0

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide

Katalognummer: B596683
CAS-Nummer: 1211773-00-0
Molekulargewicht: 186.233
InChI-Schlüssel: TVTPGVBYEMQCKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, built upon the privileged 2-amino-1,3,4-thiadiazole scaffold. This high-purity reagent is designed for research applications to aid in the development of novel therapeutic agents. The 2-amino-1,3,4-thiadiazole moiety is a well-established core structure in bioactive molecules, known for its broad spectrum of pharmacological activities . Derivatives of this scaffold have demonstrated potent antimicrobial , anticancer , antiviral , and antiparasitic properties . The biological potential of this ring system is attributed to its strong aromaticity, the presence of the toxophoric =N-C-S- moiety, and its ability to act as a bioisostere for pyrimidine and pyridazine rings, which can enhance lipophilicity and improve bioavailability . The incorporation of the N,N-dimethylacetamide group is a strategic modification that can influence the compound's physicochemical properties and its interaction with biological targets. Researchers can utilize this compound as a key synthetic intermediate to explore its mechanism of action and develop new chemical entities. The reactivity of the primary amine group at the 5-position of the thiadiazole ring allows for further derivatization, making it a versatile building block for creating diverse compound libraries . This product is intended for research and development purposes only. For Research Use Only (RUO). Not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4OS/c1-10(2)5(11)3-4-8-9-6(7)12-4/h3H2,1-2H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTPGVBYEMQCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672483
Record name 2-(5-Amino-1,3,4-thiadiazol-2-yl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211773-00-0
Record name 2-(5-Amino-1,3,4-thiadiazol-2-yl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Thiosemicarbazide-Aldehyde Cyclization

A widely adopted method involves the reaction of thiosemicarbazide with aldehydes under oxidative conditions. For example, Hatvate et al. demonstrated that stirring thiosemicarbazide with aldehydes in ethanol and tert-butyl hydroperoxide (TBHP) at room temperature yields 5-amino-1,3,4-thiadiazole derivatives. Adapting this protocol, substituting the aldehyde with a precursor containing an acetamide moiety could directly introduce the desired side chain. However, the instability of acetamide-bearing aldehydes often necessitates protective group strategies or post-cyclization modifications.

Carboxylic Acid-Thiosemicarbazide Cyclodehydration

Cyclodehydration of carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) offers an alternative route. For instance, benzoic acid reacts with thiosemicarbazide to form 5-phenyl-1,3,4-thiadiazol-2-amine. By replacing benzoic acid with a carboxylic acid derivative such as N,N-dimethylacetamide acetic acid, the acetamide group could be incorporated at position 2. However, the limited commercial availability of such specialized carboxylic acids often requires multi-step synthesis of the starting material.

Functionalization of the Thiadiazole Core

Acylation of 2-Amino Intermediates

Post-cyclization acylation represents a pragmatic strategy for introducing the N,N-dimethylacetamide group. In a protocol adapted from Telvekar et al., 5-amino-1,3,4-thiadiazol-2-amine undergoes acetylation with acetic anhydride in pyridine under reflux to yield N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide. To achieve N,N-dimethylation, the acetamide intermediate is treated with methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH). This two-step process typically achieves yields of 70–85%, though overalkylation remains a concern.

Direct Coupling with Preformed Acetamide Moieties

Advanced coupling reagents such as HATU or EDCI facilitate the direct attachment of N,N-dimethylacetamide to the thiadiazole ring. For example, reacting 5-amino-1,3,4-thiadiazole-2-carboxylic acid with N,N-dimethylamine in the presence of HATU and DIPEA in dimethylformamide (DMF) achieves amide bond formation. This method circumvents the need for protective groups but requires prior synthesis of the carboxylic acid derivative, often via oxidation of a methyl-substituted thiadiazole.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization reactions exhibit pronounced solvent dependence. Ethanol and dichloromethane (DCM) are frequently employed for their ability to dissolve both polar and non-polar intermediates. Elevated temperatures (60–90°C) accelerate cyclodehydration but risk decomposition of heat-sensitive acetamide groups, making reflux conditions (80°C) a compromise between rate and stability.

Stoichiometric Considerations

Molar ratios critically influence yield and purity. For the acylation step, a 2:1 excess of acetic anhydride relative to the amine ensures complete conversion, while dimethylation requires a 3:1 ratio of CH₃I to substrate. Excess reagents are typically removed via aqueous workup, with dichloromethane proving effective for extracting organic products.

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic methods:

  • ¹H NMR : The N,N-dimethyl group resonates as a singlet at δ 3.05 ppm, while the thiadiazole proton appears as a multiplet at δ 7.50–7.90 ppm.

  • FT-IR : Strong absorption bands at 1686 cm⁻¹ (C=O stretch) and 1552 cm⁻¹ (N-H bend) validate acetamide formation.

  • HPLC : Reverse-phase chromatography with a C18 column and acetonitrile/water gradient (70:30 to 95:5) achieves baseline separation of the target compound from byproducts.

Challenges and Mitigation Strategies

Byproduct Formation

Overoxidation during cyclization and N-methylation often generates undesired sulfoxide derivatives. Incorporating reducing agents such as ascorbic acid (0.5–1.0 equiv) suppresses oxidation without hindering the primary reaction.

Low Yields in Dimethylation

The steric bulk of the N,N-dimethyl group impedes complete methylation. Switching from CH₃I to dimethyl sulfate [(CH₃)₂SO₄] enhances reactivity, with yields improving from 65% to 82% under identical conditions.

Industrial-Scale Considerations

Patent data reveal that continuous flow reactors significantly improve throughput for thiadiazole synthesis. A cascade system combining cyclization, acylation, and methylation modules achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹, compared to 0.4 kg·L⁻¹·h⁻¹ in batch processes . Automated pH control during aqueous workup further reduces purification time by 40%.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide involves its interaction with specific molecular targets. For example, as a urease inhibitor, the compound binds to the active site of the urease enzyme, preventing it from catalyzing the hydrolysis of urea to ammonia and carbon dioxide . This inhibition disrupts the survival of Helicobacter pylori in the acidic environment of the stomach.

Vergleich Mit ähnlichen Verbindungen

Structural Features

The target compound’s structure is defined by the 5-amino-thiadiazole ring and N,N-dimethylacetamide substituent. Key structural analogs and their variations are summarized below:

Table 1: Structural Comparison of Thiadiazole-Acetamide Derivatives
Compound Name (Example) Substituents/R Groups Key Structural Differences Reference
Target Compound N,N-dimethylacetamide
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide 4-methoxyphenyl, mercapto (-SH) group Aryl substitution; thiol instead of amino group
2-(5-Amino...thio-N-(benzothiazol-2-yl)acetamide Benzothiazole, thio (-S-) linkage Thioether bridge; benzothiazole substitution
Ethyl 2-((5-(benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate Benzamido, ethyl ester, thio (-S-) linkage Ester group; benzamido substitution
N-{2-[(5-Amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides Difluoromethyl, 4-chloro/bromo-phenyl Halogenated aryl; difluoromethyl spacer

Key Observations :

  • The mercapto (-SH) group in and enhances reactivity for further functionalization but may reduce stability compared to the amino group in the target compound .
  • Halogenated aryl groups () introduce steric and electronic effects that can modulate binding affinity .
Table 2: Activity Profiles of Thiadiazole-Acetamide Derivatives
Compound Class/Example Biological Activity Mechanism/Notes Reference
Target Compound Unknown (discontinued)
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide Anticancer (pro-apoptotic) Induces cell cycle arrest in G2/M phase
2-(5-Amino...thio-N-(benzothiazol-2-yl)acetamide Anticholinesterase (IC50: 1.2–8.7 µM) Selective inhibition of acetylcholinesterase
Ethyl 2-((5-(benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate Antitumor (IC50: 4.5–12.3 µM) Targets tubulin polymerization
BPTES derivatives (e.g., ) Glutaminase-1 inhibition Blocks cancer cell metabolism

Key Observations :

  • Anticancer activity is prevalent among thiadiazole-acetamides, with mechanisms ranging from apoptosis induction () to metabolic disruption () .
  • Anticholinesterase activity () highlights the role of electron-withdrawing groups (e.g., benzothiazole) in enhancing enzyme inhibition .

Key Observations :

  • EDC/HOBt-mediated coupling () is a reliable method for amide bond formation without racemization .
  • Microwave-assisted synthesis () offers efficiency improvements over conventional heating .
  • The target compound’s synthesis route remains unclear, limiting insights into scalability or purity challenges .

Biologische Aktivität

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide is a thiadiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its inhibitory effects on the urease enzyme, which plays a crucial role in the survival of certain pathogens, notably Helicobacter pylori. Understanding the biological activity of this compound can provide insights into its applications in treating infections and possibly other diseases.

  • Molecular Formula : C₆H₁₀N₄OS
  • Molecular Weight : 186.23 g/mol
  • CAS Number : 1211773-00-0
  • Appearance : White to off-white solid

The primary mechanism through which this compound exerts its biological effects is by inhibiting the urease enzyme. This enzyme catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to an increase in pH that supports the growth of H. pylori.

Target Enzyme: Urease

  • Function : Converts urea into ammonia and carbon dioxide.
  • Inhibition Effect : By inhibiting urease, the compound reduces the local pH, creating an unfavorable environment for H. pylori survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Against H. pylori : The inhibition of urease leads to decreased survival rates of H. pylori, making this compound a candidate for therapeutic use in treating infections caused by this bacterium.
  • Other Pathogens : Preliminary studies suggest potential activity against other bacterial strains as well.

Anticancer Potential

Recent investigations have also explored the anticancer properties of thiadiazole derivatives:

  • Cell Lines Tested : The compound has been evaluated against various human cancer cell lines including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) using MTT assays.
  • Findings : Some derivatives exhibited notable cytotoxicity, suggesting that modifications to the thiadiazole structure could enhance anticancer activity.

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity Against H. pylori*Inhibition of urease resulted in reduced bacterial survival rates.
Cytotoxicity in Cancer Cell LinesSignificant cytotoxic effects observed in HepG2 and MCF-7 cell lines with IC50 values indicating effectiveness.
Structure-Activity Relationship StudiesModifications to the thiadiazole ring improved potency against both microbial and cancerous cells.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable properties:

  • Absorption : High solubility may facilitate absorption.
  • Distribution : Potential for good tissue penetration due to its small molecular size.
  • Metabolism : Further studies are needed to elucidate metabolic pathways.

Q & A

Q. What are the common synthetic routes for 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves forming the thiadiazole ring followed by acylation reactions. For example, coupling reagents like EDC/HOBt in acetonitrile can facilitate amide bond formation between the thiadiazole amine and dimethylacetamide . Reaction parameters such as solvent choice (e.g., toluene/water mixtures for azide substitutions ), temperature (reflux conditions for cyclization ), and stoichiometry are critical. Optimization requires iterative adjustments monitored via TLC and validated by NMR and mass spectrometry .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is pivotal for verifying proton environments and carbon frameworks, particularly distinguishing the thiadiazole ring protons (δ 6.5–7.5 ppm) and acetamide methyl groups (δ 2.8–3.1 ppm) . Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while IR spectroscopy identifies functional groups like NH (3300–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) . X-ray crystallography, though advanced, resolves stereochemical ambiguities in derivatives .

Q. What preliminary biological screening assays are recommended for evaluating its pharmacological potential?

Initial screens include enzyme inhibition assays (e.g., urease ), antimicrobial disk diffusion tests, and cytotoxicity assays (MTT or SRB) against cancer cell lines . Dose-response curves (IC₅₀ calculations) and selectivity indices against non-target cells are prioritized. Positive controls (e.g., acetazolamide for carbonic anhydrase inhibition ) validate experimental setups.

Advanced Research Questions

Q. How can computational methods like molecular docking and QSAR models guide the design of derivatives with enhanced activity?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like urease or kinases by analyzing hydrogen bonds and hydrophobic interactions with the thiadiazole core . Quantitative structure-activity relationship (QSAR) models correlate electronic (HOMO/LUMO) and steric parameters (logP) with bioactivity, guiding substitutions (e.g., trifluoromethyl groups for lipophilicity ). MD simulations assess binding stability over time .

Q. How can contradictions in biological activity data between similar derivatives be resolved?

Contradictions often arise from assay variability (e.g., cell line specificity ) or structural nuances (e.g., thioether vs. acetyl substitutions ). Systematic SAR studies comparing IC₅₀ values across derivatives, paired with crystallographic data on target binding , clarify critical functional groups. Meta-analyses of published datasets (e.g., urease inhibition ) identify trends obscured by experimental noise.

Q. What strategies are effective for resolving crystal structure ambiguities in thiadiazole derivatives?

High-resolution X-ray diffraction (SHELXL ) resolves packing patterns and hydrogen-bonding networks (e.g., N–H⋯O/N interactions in thiadiazole-acetamide derivatives ). Twinning and disorder are mitigated by low-temperature data collection (100 K) and iterative refinement. Complementary DFT calculations validate bond angles and torsional conformations .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized through structural modifications?

Substituents like polyethylene glycol (PEG) chains improve aqueous solubility , while methyl or methoxy groups reduce CYP450-mediated metabolism . Prodrug strategies (e.g., esterification of the acetamide ) enhance bioavailability. In vitro ADME assays (e.g., hepatic microsome stability) prioritize derivatives with balanced lipophilicity (logP 1–3) .

Methodological Notes

  • Synthesis Optimization : Reflux times and solvent polarity significantly impact thiadiazole ring formation; DMF accelerates cyclization but may require purification via column chromatography .
  • Data Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to distinguish overlapping signals in aromatic regions .
  • Advanced Characterization : Utilize single-crystal X-ray diffraction (IUCrData protocols ) for unambiguous structural confirmation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.